Tributylstannanecarbonitrile
Overview
Description
Tributylstannanecarbonitrile is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a carbonitrile group
Mechanism of Action
Target of Action
Tributylstannanecarbonitrile, also known as Tributyltin cyanide, is an organotin compound Similar compounds like tributyltin have been found to interact withNuclear receptor coactivator 2 and Retinoic acid receptor RXR-alpha in humans . These receptors play crucial roles in gene expression and regulation .
Mode of Action
For instance, Tributyltin’s interaction with the retinoic acid receptor RXR-alpha could potentially alter gene expression .
Biochemical Pathways
For instance, nitrile-containing pharmaceuticals have been found to affect a broad range of clinical conditions
Result of Action
For instance, Tributyltin has been found to interact with nuclear receptors, potentially altering gene expression .
Biochemical Analysis
Biochemical Properties
Tributylstannanecarbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions can alter various metabolic pathways and influence gene expression . The compound’s ability to bind to these receptors makes it a potent endocrine disruptor, affecting hormonal balance and metabolic processes.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with RXR and PPARγ can lead to changes in lipid metabolism and energy homeostasis . Additionally, it has been observed to disrupt endocrine functions, leading to adverse effects on reproductive and developmental processes in various organisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with nuclear receptors and other biomolecules. By binding to RXR and PPARγ, it can modulate the transcription of target genes involved in metabolic and developmental pathways . This binding can either inhibit or activate specific gene expressions, leading to changes in cellular functions and metabolic processes. The compound’s ability to act as a ligand for these receptors underscores its role as an endocrine disruptor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained alterations in gene expression and metabolic pathways . Additionally, its degradation products may also have biological activity, contributing to its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause subtle changes in metabolic pathways and gene expression. At higher doses, it can lead to toxic effects, including endocrine disruption, reproductive toxicity, and developmental abnormalities . These dose-dependent effects highlight the importance of understanding the threshold levels for safe exposure to this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism and energy homeostasis. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s ability to modulate these pathways underscores its potential impact on overall metabolic health and disease states.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for assessing its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylstannanecarbonitrile can be synthesized through the reaction of tributylstannyl lithium with cyanogen bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Bu3SnLi+BrCN→Bu3SnCN+LiBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: Tributylstannanecarbonitrile undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form tributylstannane.
Substitution: The carbonitrile group can be substituted with other nucleophiles.
Hydrolysis: It can be hydrolyzed to form tributylstannyl alcohol.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed:
Reduction: Tributylstannane
Substitution: Various substituted stannyl compounds
Hydrolysis: Tributylstannyl alcohol
Scientific Research Applications
Tributylstannanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: It has been studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Tributyltin hydride: Similar in structure but lacks the carbonitrile group.
Tributyltin chloride: Contains a chloride group instead of a carbonitrile group.
Tributyltin oxide: Contains an oxide group instead of a carbonitrile group.
Uniqueness: Tributylstannanecarbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo a variety of chemical reactions makes it a valuable reagent in both research and industrial settings.
Properties
IUPAC Name |
tributylstannylformonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CN.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYAQHAKWKXYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176201 | |
Record name | Stannanecarbonitrile, tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-92-2 | |
Record name | Tributylstannanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2179-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannanecarbonitrile, tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannanecarbonitrile, tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannanecarbonitrile, tributyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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